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Compound of Interest

Compound Name: Remibrutinib

Introduction

Remibrutinib (LOUO064) is an oral, highly selective, and potent covalent inhibitor of Bruton's
tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in the pathways of B cells and
myeloid cells, including microglia, which are key cellular mediators in the pathogenesis of
multiple sclerosis (MS).[4][5] The inhibition of BTK is an emerging therapeutic strategy for
autoimmune diseases like MS, aiming to modulate both the adaptive and innate immune
responses that drive neuroinflammation.[1][4] Preclinical studies in established animal models
of MS, primarily experimental autoimmune encephalomyelitis (EAE), have been crucial in
elucidating the mechanism and efficacy of remibrutinib.[1][6]

Mechanism of Action in MS Models

In preclinical EAE models, remibrutinib demonstrates a dual mechanism of action, targeting
key inflammatory pathways without causing broad immunosuppression.[1][2][7]

« Inhibition of B Cell-Mediated Pathogenesis: Remibrutinib effectively inhibits the B cell
receptor (BCR) signaling pathway, which is crucial for B cell activation, antigen presentation,
and subsequent T cell activation.[1][3] This was observed through the reduction of MOG-
specific T cell recall responses in treated animals.[1][6][7] Importantly, this is achieved
without depleting the B cell population or reducing total immunoglobulin levels.[1][8]

» Modulation of Myeloid and Microglial Cell Activity: BTK is also a key component of Fc
receptor (FcR) signaling in myeloid cells.[1][3] By inhibiting BTK, remibrutinib dampens the
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activation of microglia and other myeloid cells in the central nervous system (CNS), reducing
the production of pro-inflammatory mediators.[1][2] This direct anti-inflammatory effect on the
innate immune cells within the CNS contributes significantly to its efficacy.[7][8]
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Remibrutinib inhibits BTK-mediated signaling pathways.

Quantitative Data from Preclinical EAE Studies

The efficacy of remibrutinib has been quantified in two distinct EAE mouse models, each

highlighting a different aspect of its mechanism.

Table 1: Efficacy of Remibrutinib in B Cell-Dependent HUMOG EAE Model Data summarized
from studies in C57BL/6 mice immunized with human myelin oligodendrocyte glycoprotein
(HUMOG).
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Remibrutinib 30 Inhibited[6][7]
recall
Remibrutinib 30 Polyclonal T cell recall ~ Not inhibited[1][7]
o B Cell Counts & Total No reduction
Remibrutinib 30

g
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Table 2: Efficacy of Remibrutinib in Myeloid-Driven RatMOG EAE Model Data summarized
from studies investigating the role of myeloid cells and microglia using rat MOG for

immunization.

Treatment Group

Dose (mgl/kg, oral)

Key Outcome

Result

] Neurological Progressive EAE
Vehicle Control -
Symptoms development
_ Significantly reduced
S ] Neurological
Remibrutinib 30 (b.i.d.) EAE scores from day
Symptoms
12 onward[9]
Anti-inflammatory
S ) ) effects detected in
Remibrutinib 30 (b.i.d.) CNS Inflammation

microglia via SCRNA-
seq[1][7]

Table 3: BTK Occupancy Following Remibrutinib Administration in EAE Mice Target

engagement was measured 16 hours after the final dose to assess trough occupancy.
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Dose (mg/kg) Tissue BTK Occupancy Significance

Demonstrates
30 Spleen High[1][9] peripheral target
engagement

Demonstrates
) systemic exposure
30 Blood High[1][9]
and target

engagement

Demonstrates CNS
30 Brain Strong / High[1][7][9] penetration and target
engagement

Experimental Protocols

Protocol 1: EAE Induction and Treatment

This protocol outlines the methodology for inducing EAE in C57BL/6 mice and administering

remibrutinib.[6]
¢ Animal Model: Female C57BL/6 mice, 8-12 weeks old.
e EAE Induction:

o HUMOG EAE (B Cell-Dependent): Immunize mice subcutaneously with an emulsion
containing human MOG peptide, complete Freund's adjuvant (CFA), and Mycobacterium
tuberculosis. Administer pertussis toxin intraperitoneally on day 0 and day 2.[1][2]

o RatMOG EAE (Myeloid-Driven): Immunize mice using a similar protocol but with rat MOG
peptide.[1][2]

e Treatment Administration:

o Compound: Prepare remibrutinib in a suitable vehicle for oral administration.
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o Dosing: Administer remibrutinib (e.g., 3 mg/kg or 30 mg/kg) or vehicle orally, once daily
or twice daily (b.i.d.), starting from the day of immunization.[3][9]

e Clinical Assessment:
o Monitor mice daily for clinical signs of EAE.
o Score disease severity using a standardized scale:
= 0: No clinical signs
= 1: Limp tail

= 2: Hind limb weakness

]
w

: Hind limb paralysis
» 4: Hind and forelimb paralysis
= 5: Moribund state

o Data Analysis: Compare mean clinical scores between treatment groups over time using
appropriate statistical methods (e.g., Kruskal-Wallis test).[9]
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Generalized workflow for an EAE study with remibrutinib.

Protocol 2: BTK Occupancy Measurement

This protocol describes how to assess the engagement of remibrutinib with its target, BTK, in
various tissues.
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o Sample Collection: At the study endpoint, collect blood, spleen, and brain tissue at a defined
time point after the last dose (e.g., 16 hours) to measure trough occupancy.[9]

» Tissue Processing: Prepare tissue homogenates from the brain and spleen. Isolate
peripheral blood mononuclear cells (PBMCs) from blood samples.

e Occupancy Assay: Use a validated immunoassay. This typically involves:
o Lysing cells/tissues to release proteins.
o Incubating lysates with a BTK-specific probe that binds only to the unoccupied enzyme.

o Quantifying the amount of probe-bound BTK relative to the total BTK amount in a vehicle-
treated sample.

o Data Analysis: Express BTK occupancy as the percentage reduction in probe binding in the
remibrutinib-treated samples compared to vehicle controls.

Protocol 3: MOG-Specific T Cell Recall Assay

This protocol is used to determine the effect of treatment on the antigen-specific T cell
response.

o Cell Isolation: Eight days post-immunization, harvest spleens and draining lymph nodes.[8]
o Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid organs.
e Cell Culture:
o Plate the cells at a determined density.
o Stimulate the cells ex vivo with:
» Antigen-Specific: HUMOG peptide.
» Polyclonal (Control): Anti-CD3/CD28 antibodies.

» Unstimulated (Control): Medium only.
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o Proliferation Measurement: After 48-72 hours, measure T cell proliferation using a standard
method, such as tritiated thymidine incorporation or a colorimetric assay (e.g., BrdU).

» Data Analysis: Compare the proliferation in response to MOG stimulation between
remibrutinib- and vehicle-treated groups.
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Dual mechanism of remibrutinib in EAE models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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